1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
CAS No.: 1396685-13-4
Cat. No.: VC7493326
Molecular Formula: C18H20N2O4
Molecular Weight: 328.368
* For research use only. Not for human or veterinary use.
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione - 1396685-13-4](/images/structure/VC7493326.png)
Specification
CAS No. | 1396685-13-4 |
---|---|
Molecular Formula | C18H20N2O4 |
Molecular Weight | 328.368 |
IUPAC Name | 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Standard InChI | InChI=1S/C18H20N2O4/c1-17(2)23-10-18(11-24-17)8-20(9-18)16(22)15(21)13-7-19-14-6-4-3-5-12(13)14/h3-7,19H,8-11H2,1-2H3 |
Standard InChI Key | ZFSARXWHGQKDLG-UHFFFAOYSA-N |
SMILES | CC1(OCC2(CN(C2)C(=O)C(=O)C3=CNC4=CC=CC=C43)CO1)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Weight
The compound has a molecular formula of and a molecular weight of 328.4 g/mol . Its structure features a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core, a spirocyclic system comprising two fused rings: a six-membered 1,4-dioxane ring and a five-membered aziridine ring connected at the spiro carbon (Figure 1). The spiro system is substituted at position 2 with an ethane-1,2-dione group, which is further linked to a 1H-indol-3-yl moiety.
Stereochemical Considerations
The spiro[3.5]nonane system introduces two chiral centers at the spiro carbon (C2) and the adjacent oxygen-bearing carbon (C7). The dimethyl groups at C7 enforce conformational rigidity, potentially influencing the compound’s reactivity and biological activity. Computational modeling or X-ray crystallography would be required to resolve its absolute configuration, though such data are absent in current literature .
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The molecule can be dissected into two key fragments:
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7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A spirocyclic amine precursor synthesized via cyclocondensation of glycolaldehyde derivatives with aziridine intermediates .
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2-(1H-Indol-3-yl)ethane-1,2-dione: An α-diketone indole derivative, likely prepared through oxidation of indole-3-acetaldehyde or coupling reactions.
Proposed Synthesis
A plausible route involves:
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Spirocyclic Amine Synthesis:
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Indole-Diketone Coupling:
Physicochemical Properties
Spectroscopic Characterization
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